molecular formula C19H18N2O2S B2673066 2-methoxy-N-(5-(4-methylbenzyl)thiazol-2-yl)benzamide CAS No. 892708-91-7

2-methoxy-N-(5-(4-methylbenzyl)thiazol-2-yl)benzamide

Cat. No.: B2673066
CAS No.: 892708-91-7
M. Wt: 338.43
InChI Key: AKXARVONLOZPAF-UHFFFAOYSA-N
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Description

2-methoxy-N-(5-(4-methylbenzyl)thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Scientific Research Applications

2-methoxy-N-(5-(4-methylbenzyl)thiazol-2-yl)benzamide has several scientific research applications:

Safety and Hazards

The safety and hazards associated with “2-methoxy-N-(5-(4-methylbenzyl)thiazol-2-yl)benzamide” would depend on its exact molecular structure and its biological activities. Thiazole compounds can have different effects on biological systems and their safety profile would need to be evaluated through specific toxicological studies .

Future Directions

Thiazole derivatives are a focus of medicinal chemists due to their diverse biological activities. They are being investigated for their potential as therapeutic agents for a variety of pathological conditions . The development of new thiazole derivatives like “2-methoxy-N-(5-(4-methylbenzyl)thiazol-2-yl)benzamide” could provide new leads for drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(5-(4-methylbenzyl)thiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(5-(4-methylbenzyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide and thiazole rings.

    Reduction: Reduced forms of the benzamide and thiazole rings.

    Substitution: Substituted thiazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(5-(4-methylbenzyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole derivatives: Known for their anticancer activity.

    Thiazole-based antibiotics: Such as sulfathiazole, which has antimicrobial properties.

    Thiazole-containing antifungals: Like abafungin.

Uniqueness

2-methoxy-N-(5-(4-methylbenzyl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other thiazole derivatives. Its methoxy and 4-methylbenzyl groups may enhance its interaction with specific molecular targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

2-methoxy-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-13-7-9-14(10-8-13)11-15-12-20-19(24-15)21-18(22)16-5-3-4-6-17(16)23-2/h3-10,12H,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXARVONLOZPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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